Tert-butyl 3-ethynylpiperidine-1-carboxylate

Chemical Synthesis Quality Control Reproducibility

Tert-butyl 3-ethynylpiperidine-1-carboxylate (CAS 664362-16-7), also known as 1-Boc-3-ethynylpiperidine, is a key synthetic intermediate widely employed in medicinal chemistry and chemical biology. The compound features a piperidine core, a versatile scaffold found in numerous pharmaceuticals, with a reactive terminal alkyne at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 664362-16-7
Cat. No. B1288999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-ethynylpiperidine-1-carboxylate
CAS664362-16-7
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C#C
InChIInChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3
InChIKeyIJHRDEPFBAXIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-ethynylpiperidine-1-carboxylate (CAS 664362-16-7) - Essential Piperidine Building Block for Drug Discovery and Chemical Biology


Tert-butyl 3-ethynylpiperidine-1-carboxylate (CAS 664362-16-7), also known as 1-Boc-3-ethynylpiperidine, is a key synthetic intermediate widely employed in medicinal chemistry and chemical biology. The compound features a piperidine core, a versatile scaffold found in numerous pharmaceuticals, with a reactive terminal alkyne at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group facilitates chemoselective manipulation at the alkyne, primarily for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while later enabling controlled deprotection to unveil the free amine for further elaboration . Its role as a critical building block is substantiated by its use in the synthesis of diverse pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics [1][2].

Orthogonal handles
Boc-protected amine and terminal alkyne enable sequential chemoselective modification in multi-step syntheses.
Click chemistry compatible
Alkyne participates in CuAAC for regioselective 1,2,3-triazole formation, supporting modular library construction.
Piperidine scaffold
3‑ethynylpiperidine core is a key substructure for medicinal chemistry and chemical biology probe synthesis.

Why Generic Substitution is Not Viable for Tert-butyl 3-ethynylpiperidine-1-carboxylate (CAS 664362-16-7) in Rigorous Research


The performance of Tert-butyl 3-ethynylpiperidine-1-carboxylate in multi-step syntheses is not interchangeable with its close analogs, as its utility is critically defined by the specific regiochemistry of the alkyne on the piperidine ring and the presence of the Boc protecting group . The 3-ethynyl substitution pattern imparts a unique molecular geometry and reactivity profile that differs from 2- or 4-ethynyl isomers, leading to divergent outcomes in the construction of target molecules and their subsequent biological activity [1][2]. The Boc protecting group is essential for orthogonal synthetic strategies, allowing for modification at the alkyne without compromising the amine, a sequence that is impossible with the unprotected 3-ethynylpiperidine hydrochloride . The evidence presented below quantifies the specific performance of the racemic compound, providing a clear basis for its selection over regioisomers and unprotected derivatives in applications demanding defined chemical space and operational predictability.

Regiochemistry mismatch
2‑ or 4‑ethynyl isomers produce different molecular geometry and triazole orientation; SAR may not transfer directly.
Unprotected amine limits sequence
3‑ethynylpiperidine HCl lacks the Boc group needed for orthogonal alkyne modification; synthetic sequence control is lost.
Chiral context to review
Racemic mixture may require resolution if enantiopure material is needed; (S)-enantiomer storage conditions differ.

Quantitative Differentiation: Tert-butyl 3-ethynylpiperidine-1-carboxylate vs. Alternatives


Benchmarking Operational Performance: Purity and Storage Stability of Tert-butyl 3-ethynylpiperidine-1-carboxylate

Commercial specifications for the racemic tert-butyl 3-ethynylpiperidine-1-carboxylate are consistently reported at a minimum purity of 97%, a critical threshold for ensuring reproducible yields in subsequent synthetic steps . This level of purity is comparable to the benchmark set by vendors of the closely related (S)-enantiomer (CAS 287192-98-7), which is also sold at 97% purity . However, the racemic compound is specified for long-term storage under more flexible ambient conditions (cool, dry place) compared to the (S)-enantiomer, which is commonly specified for refrigerated storage (2-7°C) .

Purity & Storage
Data to verify
≥97% purity (rac); storage: cool, dry place vs (S)-enantiomer 2–7°C
Equivalent purity spec; storage context to review for non-chiral workflows.
Based on vendor datasheets; confirm lot-specific purity and stability.
Chemical Synthesis Quality Control Reproducibility

Comparative Synthetic Utility: Synthesis of 3-Ethynylpiperidine Hydrochloride from Boc-Protected Precursor

Tert-butyl 3-ethynylpiperidine-1-carboxylate serves as a direct and efficient precursor to the corresponding unprotected amine hydrochloride. In a documented procedure, treatment of the Boc-protected compound (1.50 g, 7.18 mmol) with 4 M HCl in dioxane for 16 hours at room temperature provided 3-ethynylpiperidine hydrochloride in an 86% yield . This synthetic pathway is a standard and high-yielding transformation, which contrasts with alternative starting materials or routes that may require more complex or lower-yielding sequences to access the same free amine.

Deprotection Yield
Class-level inference
86% yield to 3‑ethynylpiperidine hydrochloride
Within reported class range; supports intermediate reliability.
4 M HCl/dioxane, rt, 16 h; typical Boc deprotection yields 70–95%.
Protecting Group Strategy Chemical Synthesis Intermediate Preparation

Comparative Synthetic Utility: Click Chemistry Reactivity of Tert-butyl 3-ethynylpiperidine-1-carboxylate

The terminal alkyne of tert-butyl 3-ethynylpiperidine-1-carboxylate is a privileged functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1][2]. While this is a class-level feature of terminal alkynes, its strategic placement on a Boc-protected piperidine scaffold differentiates it from simple alkynes. The 3-ethynylpiperidine core enables the creation of 1,4-disubstituted 1,2,3-triazoles, a valuable motif in medicinal chemistry, that incorporate the piperidine ring directly, which is often a key pharmacophore [3][4]. This provides a direct and regioselective path to complex heterocycles that would be less accessible using other piperidine regioisomers or non-cyclic alkyne building blocks.

Click Reactivity
Class-level inference
CuAAC → 1,4‑disubstituted 1,2,3‑triazoles; piperidine ring embedded regioselectively
Enables regioselective library synthesis; structural outcome differs from 2‑/4‑isomers.
Standard CuAAC conditions; spatial orientation affects downstream SAR.
Click Chemistry Bioconjugation Chemical Biology

High-Value Application Scenarios for Tert-butyl 3-ethynylpiperidine-1-carboxylate (CAS 664362-16-7)


Scaffold for Kinase Inhibitor Development

The 3-ethynylpiperidine scaffold is a key substructure in several kinase inhibitor programs. The Boc-protected derivative, CAS 664362-16-7, is a direct precursor for constructing molecules that target kinases such as cyclin-dependent kinase 12 (CDK12) and Janus kinases (JAKs), as evidenced by its use in patent-protected chemical series [1][2]. Its utility in generating focused libraries of potential inhibitors through click chemistry makes it a high-value procurement target for medicinal chemistry groups engaged in oncology and immunology drug discovery.

Building Block for PROTAC Linker Synthesis

In the burgeoning field of targeted protein degradation, piperidine-containing linkers are critical for optimizing the physicochemical properties and ternary complex formation of PROTAC molecules [3]. Tert-butyl 3-ethynylpiperidine-1-carboxylate provides an ideal entry point for synthesizing such linkers. The orthogonal reactivity of the alkyne and the protected amine allows for sequential conjugation to an E3 ligase ligand and a target protein ligand, respectively, facilitating the modular assembly of novel PROTACs with tailored linkers.

Synthesis of CNS-Targeted Molecular Probes and Tools

The piperidine ring is a privileged scaffold in central nervous system (CNS) drug discovery due to its favorable brain penetration properties . The 3-ethynyl derivative, with its Boc protection, is a versatile starting material for synthesizing CNS-active tool compounds and imaging agents. Its alkyne handle allows for late-stage functionalization with reporter groups (e.g., fluorophores, biotin) or the construction of diverse heterocycles, enabling chemical biology studies of neurological targets and pathways where the piperidine motif is essential for target engagement.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold assembly
3‑alkyne regiochemistry for directed triazole library synthesis
Triazole formation efficiency and target engagement model review
PROTAC linker synthesis
Orthogonal alkyne/Boc handles for sequential E3 ligase and target ligand conjugation
Linker stability and ternary complex formation assessment
CNS tool compound synthesis
Piperidine core for CNS research model probe design
Permeability and target binding in relevant research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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